Cas no 1354705-01-3 ((4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid)
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Propriedades químicas e físicas
Nomes e Identificadores
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- (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid
- 2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)acetic acid
- (4-ethynyl-3-methyl-1{H}-pyrazol-1-yl)acetic acid
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- Inchi: 1S/C8H8N2O2/c1-3-7-4-10(5-8(11)12)9-6(7)2/h1,4H,5H2,2H3,(H,11,12)
- Chave InChI: RTCCQZUKZLSVIN-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)C=C(C#C)C(C)=N1
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499507-1g |
2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)aceticacid |
1354705-01-3 | 97% | 1g |
$450 | 2022-06-13 | |
| Ambeed | A865976-1g |
2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)acetic acid |
1354705-01-3 | 97% | 1g |
$455.0 | 2024-04-24 |
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Fornecedores
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Literatura Relacionada
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Informações adicionais sobre (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid and Its Role in Modern CAS No. 1354705-01-3 Research
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid, identified by CAS No. 1354705-01-3, has emerged as a pivotal compound in the realm of biomedical research and drug development. This molecule, characterized by its unique pyrazole ring system and ethynyl functionality, has attracted significant attention due to its potential therapeutic applications. Recent studies highlight its role in modulating inflammatory pathways and its utility as a pharmaceutical intermediate in the synthesis of novel antimicrobial agents. The integration of computational chemistry and high-throughput screening has further accelerated the exploration of its biological activities.
The chemical structure of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is a hybrid of a pyrazole ring and a carboxylic acid group, with the ethynyl substituent at the 4-position. This structural feature imparts unique electronic properties and reactivity, making it a versatile scaffold for drug design. Researchers have leveraged quantum mechanical calculations to predict its interaction with target proteins, such as COX-2 and LOX, which are implicated in chronic inflammatory diseases. These studies have demonstrated that the pyrazole ring contributes to hydrogen bonding interactions, while the ethynyl group enhances lipophilicity and cell membrane permeability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid through click chemistry approaches. A 2023 study published in Journal of Medicinal Chemistry reported a novel one-pot synthesis method involving alkynyl-substituted pyrazoles and carboxylic acid derivatives. This methodology reduces synthetic steps and minimizes byproduct formation, aligning with green chemistry principles. The optimized reaction conditions, including temperature and solvent polarity, were validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Such innovations are critical for scaling up pharmaceutical production and ensuring drug purity.
The biological activity of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid has been extensively investigated in preclinical models. A 2024 study in Pharmacological Research demonstrated its anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation. The compound significantly reduced pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as a therapeutic agent for autoimmune disorders. Additionally, its antimicrobial properties against Gram-positive bacteria were highlighted, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. These findings underscore the multifunctional nature of this compound.
Advances in in silico modeling have further expanded the understanding of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid's mechanism of action. A 2023 computational study using molecular docking and virtual screening identified its binding affinity to protease-activated receptor 2 (PAR2), a target associated with gastrointestinal inflammation. The pyrazole ring was found to form hydrogen bonds with key residues, while the ethynyl group contributed to π-π stacking interactions. These insights guide the design of structure-activity relationship (SAR) studies to optimize selectivity and efficacy.
The pharmaceutical relevance of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is further supported by its role in drug delivery systems. A 2024 study in Biomaterials Science explored its use as a nanocarrier for targeted drug delivery. The compound's hydrophobic nature allowed it to self-assemble into liposomes, which enhanced drug solubility and bioavailability. This application highlights its potential in personalized medicine and precision therapeutics.
Challenges remain in translating these findings into clinical applications. Pharmacokinetic studies are needed to evaluate metabolism and toxicity profiles. Additionally, in vivo validation in animal models is critical to confirm therapeutic efficacy and dosage requirements. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to address these challenges and accelerate drug development.
In conclusion, (4-Ethyn,3-methyl-pyrazol-1-yl)-acetic acid represents a promising scaffold for biomedical innovation. Its unique chemical structure, combined with modern analytical techniques and computational tools, positions it as a key player in the discovery of novel therapeutics. Continued research into its mechanism of action, synthetic optimization, and clinical potential will undoubtedly expand its impact in the healthcare landscape.
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